An In-Depth Technical Guide to the Basic Properties of 4-phenylquinazolin-2(1H)-one
An In-Depth Technical Guide to the Basic Properties of 4-phenylquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 4-phenylquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, structural characterization, and physicochemical properties of this molecule, grounded in established scientific principles and experimental data.
Introduction: The Quinazolinone Scaffold
The quinazolinone core, a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, is a privileged scaffold in drug discovery.[1][2] This structural motif is present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1] This guide will focus specifically on the 4-phenylquinazolin-2(1H)-one isomer, providing a detailed examination of its core characteristics.
Synthesis and Structural Elucidation
The synthesis of 4-phenylquinazolin-2(1H)-one is most commonly achieved through the cyclocondensation of 2-aminobenzophenone with a suitable one-carbon carbonyl source, such as urea or potassium cyanate. This approach provides a direct and efficient route to the desired quinazolinone ring system.
Synthetic Pathway: From 2-Aminobenzophenone to 4-phenylquinazolin-2(1H)-one
A prevalent synthetic strategy involves the reaction of 2-aminobenzophenone with urea. In this reaction, urea serves as the source of the C2 carbonyl and N1 nitrogen of the quinazolinone ring. The reaction typically proceeds at elevated temperatures, often in the presence of a high-boiling solvent or under neat conditions.
Caption: General synthetic scheme for 4-phenylquinazolin-2(1H)-one.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2-aminobenzophenone
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether, optional)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 eq.) and urea (2.0-3.0 eq.) is heated at 180-200 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography.
-
During the reaction, ammonia gas is evolved, and the reaction mixture solidifies upon completion.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water to remove excess urea.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-phenylquinazolin-2(1H)-one.
Causality in Experimental Choices: The use of an excess of urea helps to drive the reaction to completion. Conducting the reaction at a high temperature is necessary to overcome the activation energy for the cyclization and subsequent ammonia elimination. Recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the final compound, which is essential for accurate characterization and biological testing.
Structural Characterization and Spectroscopic Data
The unequivocal identification of 4-phenylquinazolin-2(1H)-one relies on a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 23441-75-0 |
Infrared (IR) Spectroscopy: The IR spectrum of 4-phenylquinazolin-2(1H)-one is characterized by specific absorption bands that correspond to its functional groups. A strong absorption band is typically observed in the region of 1680-1660 cm⁻¹ due to the C=O (amide) stretching vibration. The N-H stretching vibrations of the amide group usually appear as a broad band in the range of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the quinazoline and phenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton of the amide group is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically deshielded and appears at a chemical shift of approximately δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-phenylquinazolin-2(1H)-one, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (222.24).
Physicochemical Properties
Understanding the physicochemical properties of 4-phenylquinazolin-2(1H)-one is crucial for its application in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Description |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. The exact value should be determined experimentally. |
| Solubility | Generally, quinazolinone derivatives exhibit low solubility in water and are more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The phenyl substituent further increases its lipophilicity. |
| Physical Appearance | Typically a crystalline solid at room temperature. The color can range from white to off-white or pale yellow. |
Fundamental Chemical Reactivity
The chemical reactivity of 4-phenylquinazolin-2(1H)-one is dictated by the presence of the amide functionality and the aromatic rings.
